2,2-Dimetil-1,3-benzodioxol

Descripción general

Descripción

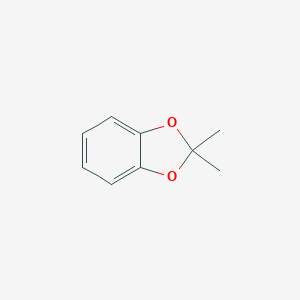

2,2-Dimethyl-1,3-benzodioxole is an organic compound with the molecular formula C9H10O2. It is a colorless to light yellow liquid with a boiling point of 182°C and a melting point of 3°C . This compound is known for its unique structure, which includes a benzodioxole ring substituted with two methyl groups at the 2-position. It is used in various chemical syntheses and has applications in multiple scientific fields.

Aplicaciones Científicas De Investigación

2,2-Dimethyl-1,3-benzodioxole has a wide range of applications in scientific research:

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

It is known that benzodioxole derivatives, which 2,2-Dimethyl-1,3-benzodioxole is a part of, have shown potential anti-tumor activity through induction of apoptosis .

Cellular Effects

Benzodioxole derivatives have been evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-benzodioxole can be synthesized through the condensation of catechol with ketones or aldehydes in the presence of a Lewis acid catalyst. One efficient method involves using zirconium dioxide/sulfate as a solid superacid catalyst in refluxing benzene or toluene . The reaction typically yields high amounts of the desired product.

Industrial Production Methods: In industrial settings, the preparation of 2,2-Dimethyl-1,3-benzodioxole often involves the use of catechol and dihalomethanes in the presence of concentrated aqueous alkaline solutions and tetraalkylammonium or phosphonium salts . This method is favored for its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Dimethyl-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.

Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with nickel or rhodium catalysts.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated derivatives .

Comparación Con Compuestos Similares

1,3-Benzodioxole: A parent compound with a similar structure but without the methyl groups.

2,2-Difluoro-1,3-benzodioxole: A fluorinated derivative with different chemical properties.

5-Bromo-2,2-dimethyl-1,3-benzodioxole: A halogenated derivative with distinct reactivity.

Uniqueness: 2,2-Dimethyl-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups at the 2-position enhances its stability and reactivity compared to its unsubstituted counterpart .

Actividad Biológica

2,2-Dimethyl-1,3-benzodioxole is a compound belonging to the benzodioxole class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of 2,2-dimethyl-1,3-benzodioxole, focusing on its anticancer, antioxidant, anti-inflammatory, and analgesic properties.

Synthesis of 2,2-Dimethyl-1,3-benzodioxole

The synthesis of 2,2-dimethyl-1,3-benzodioxole typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. Various synthetic routes have been explored to optimize yield and purity. For instance, a study reported a two-step synthesis approach achieving a yield of approximately 65% from halodiols derived from halobenzene .

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of benzodioxole derivatives. Specifically, compounds derived from 2,2-dimethyl-1,3-benzodioxole have demonstrated significant cytotoxic effects against various cancer cell lines.

- Case Study: Hep3B Cell Line

In one study, two derivatives (referred to as 2a and 2b) were evaluated for their cytotoxicity against the Hep3B liver cancer cell line. Compound 2a exhibited a notable reduction in α-fetoprotein secretion levels (1625.8 ng/ml) compared to untreated controls (2519.17 ng/ml), indicating reduced tumorigenicity. Additionally, flow cytometry analysis revealed that compound 2a induced cell cycle arrest in the G2-M phase (8.07%), closely mirroring the effects of doxorubicin (7.4%) .

| Compound | α-Fetoprotein Level (ng/ml) | G2-M Phase Arrest (%) |

|---|---|---|

| Control | 2519.17 | - |

| 2a | 1625.8 | 8.07 |

| Doxorubicin | - | 7.4 |

Antioxidant Activity

The antioxidant potential of 2,2-dimethyl-1,3-benzodioxole has also been investigated using in vitro assays such as the DPPH assay. The synthesized compounds exhibited varying degrees of antioxidant activity with IC50 values significantly higher than that of Trolox (IC50 = 7.72 µM) . For example:

- Antioxidant Evaluation

Compounds derived from benzodioxole showed moderate antioxidant activity with IC50 values ranging from 39.85 µM to 79.95 µM .

| Compound | IC50 Value (µM) |

|---|---|

| Trolox | 7.72 |

| Compound A | 39.85 |

| Compound B | 79.95 |

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antioxidant activities, benzodioxole derivatives have shown promise in anti-inflammatory and analgesic applications. The mechanisms involve inhibition of pro-inflammatory cytokines and modulation of pain pathways .

Propiedades

IUPAC Name |

2,2-dimethyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBIFYYKIWPTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301445 | |

| Record name | 2,2-Dimethyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14005-14-2 | |

| Record name | 14005-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-2H-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the structure of 2,2-Dimethyl-1,3-benzodioxole and what are its key spectroscopic characteristics?

A1: 2,2-Dimethyl-1,3-benzodioxole is a cyclic compound featuring a benzene ring fused to a 1,3-dioxolane ring with two methyl groups at the 2-position. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. Spectroscopically, the polymerization of 2,2-Dimethyl-1,3-benzodioxole, occuring at the C4 and C5 positions, has been confirmed using IR and NMR analyses. []

Q2: How does the choice of solvent affect the electropolymerization of 2,2-Dimethyl-1,3-benzodioxole?

A2: Studies have shown that the electropolymerization of 2,2-Dimethyl-1,3-benzodioxole is significantly influenced by the solvent used. For instance, using boron trifluoride diethyl etherate as the solvent resulted in a considerably lower oxidation potential onset (0.7 V vs. SCE) compared to using acetonitrile containing 0.1 M tetrabutylammonium tetrafluoroborate (1.57 V vs. SCE). This difference highlights the impact of solvent properties on the electrochemical polymerization process. []

Q3: What is the significance of the electrical conductivity observed in Poly(2,2-dimethyl-1,3-benzodioxole) films?

A3: Poly(2,2-dimethyl-1,3-benzodioxole) films, obtained through electropolymerization in boron trifluoride diethyl etherate, exhibited an electrical conductivity of 0.23 S cm-1. This property suggests potential applications of this polymer in areas like conductive coatings or electronic materials. []

Q4: How can 2,2-Dimethyl-1,3-benzodioxole be used in the synthesis of functionalized nanoparticles?

A4: 2,2-Dimethyl-1,3-benzodioxole serves as a starting point for synthesizing catechol-poly(ethylene glycol) (CA-PEG) ligands. These ligands, due to the presence of the catechol moiety, can effectively bind to metal oxide nanoparticles. This binding facilitates the functionalization and solubilization of nanoparticles in aqueous environments, opening possibilities for applications in various fields. []

Q5: What is the role of 2,2-Dimethyl-1,3-benzodioxole in the synthesis of optically active myo-inositol phosphates?

A5: Derivatives of 2,2-Dimethyl-1,3-benzodioxole, specifically (3aR,4S,7S,7aR)-rel-3a,4,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,7-diol diacetate, are employed as key intermediates in the synthesis of optically active myo-inositol mono- and bisphosphates. These phosphates play crucial roles in various cellular processes. []

Q6: How is 2,2-Dimethyl-1,3-benzodioxole synthesized in a mass spectrometric environment?

A6: The synthesis of 2,2-Dimethyl-1,3-benzodioxole can be achieved within the chemical ionization chamber of a mass spectrometer. This reaction involves reacting catechol with acetone in the presence of a protic medium, specifically CH5+. This approach allows for the direct observation and characterization of the reaction product using mass spectrometry techniques. []

Q7: How do substituents on the 1,3-cyclohexadiene ring influence the Diels-Alder reaction with N-phenylmaleimide?

A7: Studies using derivatives of cis-3,5-cyclohexadiene-1,2-diol, including 2,2-Dimethyl-1,3-benzodioxole derivatives, in Diels-Alder reactions with N-phenylmaleimide reveal the impact of substituents on the reaction's stereoselectivity. The presence of allylic oxygen substitution significantly influences the facial selectivity, highlighting the role of steric and electronic factors in these reactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.